Haloperidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.72e-05 M

In water, 1.4X10+1 mg/L @ 25 °C

16.7 mg/ml in alcohol at 25 °C

Freely sol in chloroform, methanol, acetone, benzene, dil acids

4.46e-03 g/L

23.5 [ug/mL]

Synonyms

Canonical SMILES

Understanding Dopamine Function:

Haloperidol's primary mechanism of action involves blocking dopamine D2 receptors in the brain. This characteristic makes it a valuable tool for researchers studying the role of dopamine in various neurological functions and disorders. By observing the effects of haloperidol on behavior and brain activity, researchers can gain insights into the dopamine system's involvement in areas like:

- Motor control: Studies have used haloperidol to induce parkinsonian-like symptoms in animals, helping researchers understand the role of dopamine in movement disorders [Source: National Institutes of Health (.gov) website on Haloperidol, ].

- Learning and memory: Researchers use haloperidol to investigate the dopamine system's role in learning and memory processes by observing its effects on tasks involving memory and reward in animal models [Source: Journal of Psychopharmacology, "Effects of haloperidol on working memory in rats previously exposed to chronic stress", ].

- Reward and motivation: Haloperidol's ability to block dopamine receptors can also be used to study the dopamine system's involvement in reward processing and motivated behaviors [Source: Science, "Dopamine D2 receptors in reward-related learning and decision-making", ].

Preclinical Models of Schizophrenia:

Haloperidol's established effectiveness in treating schizophrenia has made it a crucial tool in developing preclinical models of the disorder. Researchers use haloperidol to induce schizophrenia-like symptoms in animals, such as social withdrawal and disruptions in prepulse inhibition, to:

- Test potential new antipsychotic drugs: By observing how new drugs reverse the effects of haloperidol in these models, researchers can assess their potential effectiveness in treating schizophrenia [Source: National Institute of Mental Health (NIMH) website on Schizophrenia, ].

- Investigate the underlying mechanisms of schizophrenia: Studying the effects of haloperidol on various brain functions in these models can provide insights into the biological mechanisms potentially contributing to schizophrenia [Source: Journal of Neuroscience, "Haloperidol-induced disruption of latent inhibition: a possible animal model of schizophrenic attention disorder", ].

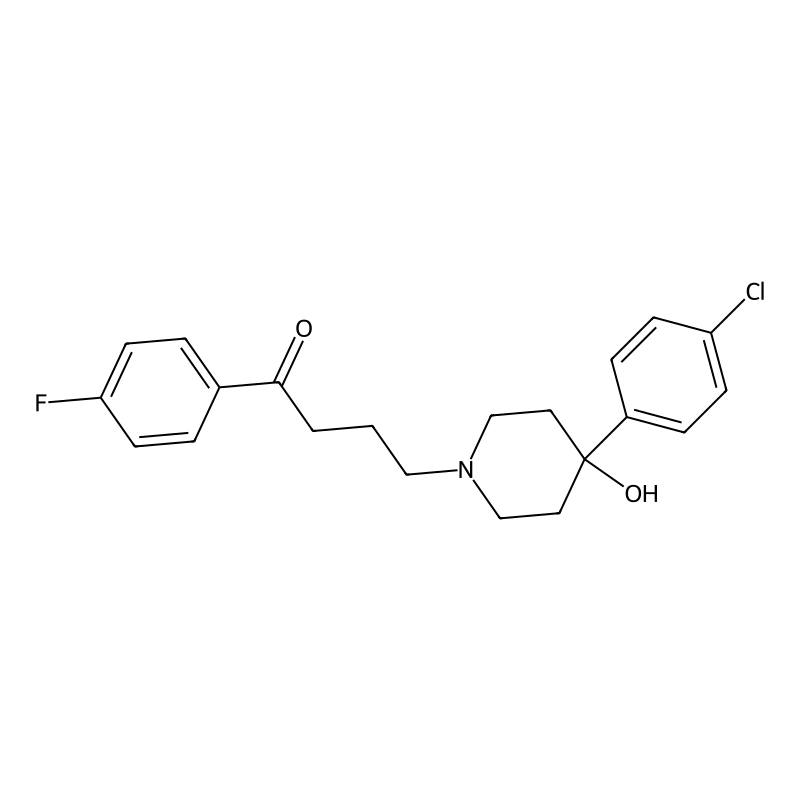

Haloperidol is a first-generation antipsychotic medication primarily used to treat schizophrenia, acute psychosis, and Tourette syndrome. Discovered by Paul Janssen in the 1950s, it was approved by the U.S. Food and Drug Administration in 1967 and is marketed under the brand name Haldol. The compound has a chemical formula of C21H23ClFNO2 and a molar mass of 375.87 g/mol. Haloperidol is known for its high lipophilicity, which contributes to its pharmacokinetic properties and extensive metabolism in the liver, leading to significant interindividual variability in drug response .

Haloperidol's primary mechanism of action involves its antagonism of dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical systems [, ]. By blocking these receptors, Haloperidol helps regulate dopamine signaling, which is believed to be dysregulated in schizophrenia and other psychotic disorders [].

Physical and Chemical Properties

Haloperidol undergoes various metabolic reactions primarily in the liver. The main metabolic pathways include:

- Oxidative N-dealkylation: This process transforms haloperidol into various metabolites, including p-fluorobenzoylpropionic acid and reduced haloperidol.

- Glucuronidation: Haloperidol is extensively conjugated with glucuronic acid, resulting in haloperidol glucuronide, which is a major metabolite excreted in urine.

- Reduction: The butyrophenone carbonyl group can be reduced to form hydroxyhaloperidol, another significant metabolite .

The metabolic enzymes involved include cytochrome P450 isoforms CYP3A4 and CYP2D6, along with carbonyl reductase and uridine diphosphate glucuronosyltransferase .

Haloperidol exerts its antipsychotic effects primarily by antagonizing dopamine D2 receptors in the central nervous system. It has a high affinity for these receptors, achieving maximum efficacy when approximately 72% of D2 receptors are blocked. Additionally, haloperidol interacts with other neurotransmitter receptors, including noradrenergic, cholinergic, and histaminergic receptors, contributing to its diverse pharmacological profile and associated side effects .

Common adverse effects include extrapyramidal symptoms (such as tardive dyskinesia), sedation, dry mouth, constipation, and potential cardiovascular issues like QT prolongation . The drug's action on serotonin receptors (5-HT) also plays a role in its side effect profile .

The synthesis of haloperidol typically involves several steps starting from readily available precursors. One common method includes:

- Formation of the Butyrophenone Core: The synthesis begins with the formation of a butyrophenone structure through condensation reactions.

- Chlorination: Introduction of chlorine into the aromatic ring to form the chlorinated derivative.

- Piperidine Derivation: A piperidine moiety is then introduced through nucleophilic substitution reactions.

- Final Modifications: Further modifications may include reductions or substitutions to achieve the final compound structure.

The detailed synthetic routes can vary based on specific laboratory conditions and desired yield .

Haloperidol is widely utilized in clinical settings for:

- Schizophrenia Management: It helps alleviate symptoms such as hallucinations and delusions.

- Tourette Syndrome Treatment: Effective in reducing tics and vocal outbursts.

- Behavioral Disorders: Used off-label for managing severe behavioral issues in children when other treatments fail .

- Acute Psychosis: Often administered in emergency settings for rapid control of severe agitation or psychotic episodes.

Despite its therapeutic benefits, careful monitoring for side effects is essential due to its potential for serious adverse reactions .

Haloperidol exhibits significant interactions with various drugs due to its metabolism via cytochrome P450 enzymes. Key interactions include:

- CYP3A4 Inhibitors: Drugs like ketoconazole may increase haloperidol levels, enhancing the risk of toxicity.

- CYP2D6 Inhibitors: Medications such as paroxetine can elevate plasma concentrations of haloperidol.

- CYP3A4 Inducers: Agents like carbamazepine may reduce haloperidol effectiveness by lowering serum concentrations.

These interactions necessitate careful dosage adjustments and patient monitoring during concurrent therapy .

Haloperidol belongs to a class of compounds known as butyrophenones. Other similar compounds include:

- Droperidol: Primarily used as an antiemetic and sedative; it has similar receptor antagonism but different clinical applications.

- Pimozide: Another antipsychotic that also acts on dopamine receptors but has a different side effect profile.

- Fluphenazine: A long-acting antipsychotic that shares some pharmacological properties with haloperidol but differs in terms of potency and duration of action.

Comparison TableCompound Primary Use Receptor Affinity Notable Side Effects Haloperidol Schizophrenia D2 antagonist Extrapyramidal symptoms Droperidol Antiemetic D2 antagonist Sedation Pimozide Tourette syndrome D2 antagonist Cardiac arrhythmias Fluphenazine Schizophrenia D2 antagonist Weight gain

| Compound | Primary Use | Receptor Affinity | Notable Side Effects |

|---|---|---|---|

| Haloperidol | Schizophrenia | D2 antagonist | Extrapyramidal symptoms |

| Droperidol | Antiemetic | D2 antagonist | Sedation |

| Pimozide | Tourette syndrome | D2 antagonist | Cardiac arrhythmias |

| Fluphenazine | Schizophrenia | D2 antagonist | Weight gain |

Haloperidol's unique lipophilicity and extensive hepatic metabolism distinguish it from these compounds, affecting its pharmacokinetics and clinical use .

Cytochrome P450-Mediated Biotransformation Networks

The cytochrome P450 enzyme system plays a critical role in haloperidol metabolism, primarily through oxidative N-dealkylation, pyridinium metabolite formation, and the back-oxidation of reduced haloperidol to the parent compound [1] [3]. In vitro studies demonstrate that cytochrome P450-mediated reactions exhibit large variations in catalytic activity, whereas glucuronidation and carbonyl reduction pathways show minimal variability [1].

Cytochrome P450 3A4 vs. Cytochrome P450 2D6 Isoform Contribution Patterns

Cytochrome P450 3A4 emerges as the predominant isoform responsible for haloperidol biotransformation in human liver microsomes [1] [3]. This enzyme catalyzes multiple metabolic reactions including the conversion of haloperidol to haloperidol 1,2,3,6-tetrahydropyridine, subsequent formation of haloperidol pyridinium metabolites, and N-dealkylation reactions [3]. Kinetic studies reveal that cytochrome P450 3A4-mediated pyridinium formation exhibits Michaelis-Menten kinetics with a Km value of 34 ± 5 micromolar for haloperidol pyridinium formation and 64 ± 4 micromolar for reduced haloperidol pyridinium formation [6].

The back-oxidation of reduced haloperidol to haloperidol is exclusively mediated by cytochrome P450 3A4, with kinetic parameters demonstrating a Km value of 69.7 micromolar and Vmax of 4.87 picomoles per minute per picomole of cytochrome P450 [26]. This reaction pathway is particularly significant as reduced haloperidol represents approximately 23% of haloperidol biotransformation [1].

Cytochrome P450 2D6 demonstrates a more limited role in haloperidol metabolism compared to cytochrome P450 3A4 [3] [4]. While cytochrome P450 2D6 can catalyze the formation of pyridinium metabolites from haloperidol tetrahydropyridine intermediates, its contribution to overall haloperidol metabolism appears secondary [3]. However, cytochrome P450 2D6 exhibits complex interactions with haloperidol and its metabolites, functioning as both a substrate and inhibitor of this enzyme system [4].

| Enzyme | Reaction | Km (μM) | Vmax | Clinical Significance |

|---|---|---|---|---|

| Cytochrome P450 3A4 | Haloperidol pyridinium formation | 34 ± 5 | Not specified | Primary metabolic pathway |

| Cytochrome P450 3A4 | Reduced haloperidol pyridinium formation | 64 ± 4 | Not specified | Secondary pathway |

| Cytochrome P450 3A4 | Reduced haloperidol back-oxidation | 69.7 | 4.87 pmol/min/pmol P450 | Metabolite recycling |

| Cytochrome P450 2D6 | Pyridinium formation | Variable | Variable | Limited contribution |

Genetic Polymorphisms Impacting Haloperidol Clearance

Genetic polymorphisms in cytochrome P450 2D6 significantly influence haloperidol pharmacokinetics despite the enzyme's secondary role in the drug's metabolism [12] [15]. The cytochrome P450 2D6*4 polymorphism demonstrates substantial effects on haloperidol steady-state concentrations, with carriers of the GA genotype exhibiting 24% higher plasma concentrations compared to GG genotype carriers [27].

Poor metabolizers of cytochrome P450 2D6 substrates demonstrate a 36% increase in dose-corrected haloperidol concentrations compared to normal metabolizers, while intermediate metabolizers show a 20% increase [12]. Conversely, ultra-rapid metabolizers exhibit reduced haloperidol concentrations at 58% of normal values [12]. These genetic variations create substantial interindividual variability in haloperidol clearance, with coefficients of variation reaching 44% in population pharmacokinetic analyses [2].

The reduced haloperidol to haloperidol ratio correlates significantly with the number of active cytochrome P450 2D6 genes, indicating that genetic polymorphisms affect not only parent drug clearance but also metabolite formation and interconversion [15]. Multiple regression analyses demonstrate that cytochrome P450 2D6 phenotype explains approximately 4% of the variation in haloperidol concentrations, while haloperidol dose explains 11% of the variation, suggesting non-linear kinetics consistent with the drug's inhibitory effects on its own metabolism [12].

| Genetic Variant | Effect on Concentration | Steady-State Concentration | Population Frequency |

|---|---|---|---|

| Cytochrome P450 2D6*4 GA genotype | Increased (24% higher) | 3.89 ng/mL | ~30% |

| Cytochrome P450 2D6*4 GG genotype | Normal | 3.13 ng/mL | ~70% |

| Poor metabolizers | Increased (36% higher) | 1.36x normal | ~7-10% |

| Intermediate metabolizers | Increased (20% higher) | 1.20x normal | ~15-20% |

| Ultra-rapid metabolizers | Decreased (58% of normal) | 0.58x normal | ~5-10% |

Glucuronidation Pathways and UDP-Glucuronosyltransferase Enzyme Specificity

Glucuronidation represents the most significant metabolic pathway for haloperidol, accounting for 50-60% of total hepatic clearance [1] [7]. This conjugation reaction occurs through two distinct pathways: O-glucuronidation and N-glucuronidation, with O-glucuronidation being the predominant route [7].

UDP-glucuronosyltransferase 2B7 serves as the primary enzyme responsible for haloperidol O-glucuronidation, contributing approximately 70% of total glucuronidation activity [7]. This enzyme demonstrates high affinity for haloperidol with a Km value of 45 micromolar and Vmax of 1.0 nanomoles per minute per milligram protein [7]. UDP-glucuronosyltransferase 1A9 contributes approximately 20% of O-glucuronidation activity with a Km of 174 micromolar and Vmax of 2.3 nanomoles per minute per milligram protein [7].

UDP-glucuronosyltransferase 1A4 demonstrates dual functionality, catalyzing both O-glucuronidation (approximately 10% contribution) and N-glucuronidation reactions [7]. The enzyme exhibits a Km of 64 micromolar and Vmax of 0.6 nanomoles per minute per milligram protein for O-glucuronidation [7]. N-glucuronidation by UDP-glucuronosyltransferase 1A4 represents a minor metabolic pathway, producing glucuronide conjugates at the piperidine nitrogen [7].

The glucuronidation pathway exhibits minimal interindividual variability compared to cytochrome P450-mediated reactions, providing metabolic stability across diverse patient populations [1]. Correlation studies demonstrate significant relationships between haloperidol O-glucuronidation and zidovudine O-glucuronidation (r = 0.732, p < 0.01), confirming UDP-glucuronosyltransferase 2B7 as the predominant enzyme [7].

| UDP-Glucuronosyltransferase Enzyme | Reaction Type | Km (μM) | Vmax (nmol/min/mg) | Contribution (%) |

|---|---|---|---|---|

| UDP-glucuronosyltransferase 2B7 | O-glucuronidation | 45 | 1.0 | 70% |

| UDP-glucuronosyltransferase 1A9 | O-glucuronidation | 174 | 2.3 | 20% |

| UDP-glucuronosyltransferase 1A4 | O-glucuronidation | 64 | 0.6 | 10% |

| UDP-glucuronosyltransferase 1A4 | N-glucuronidation | Not determined | Not determined | Minor pathway |

Blood-Brain Barrier Permeability Dynamics

Haloperidol demonstrates excellent blood-brain barrier penetration due to its high lipophilicity and favorable physicochemical properties [2] [16]. The compound readily crosses the blood-brain barrier and achieves significant concentrations in brain tissue, with regional variations in penetration and distribution [16].

Combinatory mapping approaches reveal that haloperidol exhibits the highest blood-brain barrier penetration in the frontal cortex, striatum, and hippocampus, suggesting potential influx transport mechanisms in these regions [16]. Regional differences in blood-brain barrier transport contribute to spatial variations in unbound drug concentrations, which may influence therapeutic efficacy and regional pharmacological effects [16].

Multiple transport mechanisms facilitate haloperidol passage across the blood-brain barrier. The compound serves as a substrate for organic cation transporter 1, which mediates influx transport from blood to brain [17] [18]. In vitro studies demonstrate that haloperidol accumulation in blood-brain barrier cell lines is significantly reduced by organic cation transporter inhibitors, with amantadine decreasing accumulation by 89% in human cerebral microvascular endothelial cells and 82% in mouse brain endothelial cells [17].

Haloperidol also interacts with efflux transporters, particularly P-glycoprotein, though with moderate affinity [21]. The compound exhibits an inhibitory concentration 50 of 9.1 micromolar for P-glycoprotein inhibition, indicating potential for transporter-mediated drug interactions at the blood-brain barrier [21]. Co-administration with verapamil, a P-glycoprotein inhibitor, increases brain haloperidol concentrations approximately three-fold, confirming the role of efflux transport in limiting brain accumulation [10].

The blood-brain barrier permeability of haloperidol demonstrates tissue binding variations, with regional differences reaching 1.9-fold between brain regions [16]. These spatial differences in local unbound concentrations potentially contribute to the drug's complex pharmacological profile and regional selectivity within the central nervous system [16].

| Transport Parameter | Value | Mechanism | Clinical Significance |

|---|---|---|---|

| Lipophilicity | High | Passive diffusion | Facilitates blood-brain barrier crossing |

| Volume of distribution | 9.5-21.7 L/kg | Extensive tissue binding | Wide central nervous system distribution |

| Protein binding | 88.4-92.5% | Plasma protein binding | Affects free drug availability |

| P-glycoprotein interaction | Inhibitory concentration 50 = 9.1 μM | Efflux limitation | Moderate transport restriction |

| Organic cation transporter 1 | Substrate | Influx transport | Enhanced brain uptake |

| Regional variation | 1.9-fold difference | Tissue-specific binding | Regional pharmacological effects |

Striatopallidal Pathway Modulation Mechanisms

Haloperidol exerts its primary neuropharmacological effects through direct antagonism of dopamine D2 receptors located predominantly on medium spiny neurons of the striatopallidal pathway [1] [2]. This pathway represents the indirect circuit of the basal ganglia, projecting from striatal neurons to the external globus pallidus. The blockade of dopamine D2 receptors by haloperidol triggers a cascade of intracellular signaling events that fundamentally alter the functional dynamics of this critical circuit.

The mechanistic foundation of haloperidol's effects involves the removal of tonic inhibition normally exerted by dopamine D2 receptors on adenylyl cyclase activity [2] [3]. Under physiological conditions, dopamine D2 receptors couple to inhibitory Gi/o proteins, suppressing cyclic adenosine monophosphate production. When haloperidol blocks these receptors, the inhibitory constraint is removed, allowing adenosine A2A receptors to drive adenylyl cyclase activation through stimulatory Golf proteins [3] [4].

Research demonstrates that haloperidol-induced cellular responses require the synergistic activation of both adenosine A2A and N-methyl-D-aspartate glutamate receptors [1]. Studies using pharmacological blockade reveal that antagonism of either adenosine A2A receptors with KW-6002 or N-methyl-D-aspartate receptors with MK-801 significantly attenuates haloperidol-induced immediate early gene expression [1]. Remarkably, co-administration of both antagonists completely abolishes haloperidol's cellular effects, indicating that these neurotransmitter systems function as obligatory partners in mediating the drug's actions [1].

The intracellular signaling mechanisms involve two major convergent pathways: the cyclic adenosine monophosphate/protein kinase A/dopamine- and cyclic adenosine monophosphate-regulated phosphoprotein of 32 kilodaltons cascade and the mammalian target of rapamycin pathway [1] [3]. Protein kinase A activation leads to phosphorylation of dopamine- and cyclic adenosine monophosphate-regulated phosphoprotein of 32 kilodaltons at threonine 34, converting it into a potent inhibitor of protein phosphatase-1 [3]. This dual mechanism of increased phosphorylation and decreased dephosphorylation amplifies downstream signaling events.

Table 1: Striatopallidal Pathway Modulation by Haloperidol

| Molecular Target | Mechanism | Cellular Effect | Temporal Profile | Functional Consequence |

|---|---|---|---|---|

| Dopamine D2 receptors | Direct antagonism | Disinhibition of adenylyl cyclase | Immediate (minutes) | Increased cyclic adenosine monophosphate production |

| Adenosine A2A receptors | Indirect enhancement | Enhanced Golf-mediated signaling | Intermediate (hours) | Amplified adenylyl cyclase activity |

| N-methyl-D-aspartate receptors | Synergistic requirement | Calcium influx and downstream activation | Acute (minutes to hours) | Required for immediate early gene induction |

| Protein kinase A | Activation via cyclic adenosine monophosphate | Substrate phosphorylation | Rapid (minutes) | Enhanced transcriptional and translational activity |

| Dopamine- and cyclic adenosine monophosphate-regulated phosphoprotein of 32 kilodaltons | Phosphorylation at threonine 34 | Protein phosphatase-1 inhibition | Sustained (hours) | Amplification of phosphorylation cascades |

| Mammalian target of rapamycin complex 1 | Activation via multiple inputs | Ribosomal protein S6 phosphorylation | Delayed (hours) | Enhanced protein synthesis capacity |

Electrophysiological studies reveal that haloperidol produces complex alterations in striatopallidal neuron firing patterns [2]. Acute haloperidol administration decreases the firing rate of medium spiny neurons while simultaneously increasing their tendency to fire in an oscillatory manner within the high voltage spindle frequency range of 7-9 Hz [2]. This oscillatory activity becomes phase-locked with local field potential oscillations, suggesting that haloperidol promotes abnormal synchronization within striatal networks [2].

The chronic effects of haloperidol involve homeostatic adaptations that include upregulation of inwardly rectifying potassium channels, particularly Kir2.3 subunits [5]. This adaptation serves to counteract the increased excitability induced by enhanced cyclic adenosine monophosphate signaling. Additionally, chronic haloperidol treatment leads to dendritic spine pruning on striatopallidal neurons, representing a structural correlate of the drug's long-term effects [5].

Nigrostriatal Dopamine Depletion Models

Haloperidol's effects on nigrostriatal dopamine neurons demonstrate complex temporal dynamics that evolve from acute activation to chronic depolarization block [6] [7]. In the acute phase, haloperidol administration increases the spontaneous firing rate of substantia nigra dopamine neurons through blockade of somatodendritic autoreceptors [8]. This initial activation represents the brain's attempt to overcome receptor blockade by increasing dopamine neuron activity.

However, chronic haloperidol treatment for 21-28 days induces a fundamentally different state characterized by depolarization block of substantia nigra dopamine neurons [7] [9]. In this condition, dopamine neurons become persistently depolarized to the extent that action potential generation is inactivated, resulting in cessation of spontaneous spike activity [7]. This represents a state of functional dopamine neuron silence despite the continued presence of the cells.

Experimental studies using simultaneous electrophysiological recordings and microdialysis demonstrate that haloperidol-induced depolarization block correlates with significantly reduced extracellular dopamine levels in the striatum [9]. Under modified experimental conditions that preserve depolarization block, striatal dopamine efflux decreases to approximately 25% of control levels when tissue dopamine depletion reaches 90% [10]. This finding indicates that chronic haloperidol treatment effectively creates a functional model of dopamine depletion similar to that observed in neurodegenerative conditions.

The transition from acute activation to chronic depolarization block appears to depend on the duration and intensity of dopamine D2 receptor blockade [6]. Studies in 6-hydroxydopamine-lesioned animals reveal that pre-existing dopamine depletion sensitizes neurons to haloperidol-induced depolarization block, with six out of seven tested neurons entering this silent state compared to minimal effects in intact animals [6]. This suggests that dopamine depletion and chronic D2 receptor blockade interact synergistically to promote depolarization block.

Table 2: Nigrostriatal System Response to Haloperidol

| Treatment Phase | Dopamine Neuron Activity | Striatal Dopamine Levels | Compensatory Mechanisms | Behavioral Correlates |

|---|---|---|---|---|

| Acute (minutes to hours) | Increased firing rate | Elevated extracellular dopamine | Autoreceptor desensitization | Minimal motor effects |

| Subacute (days) | Variable responses | Normalized levels | Synthesis upregulation | Emerging motor changes |

| Chronic (weeks) | Depolarization block | Severely reduced | Receptor upregulation | Parkinsonism development |

| Post-lesion acute | Enhanced depolarization block | Minimal elevation | Limited reserve capacity | Severe motor deficits |

| Post-lesion chronic | Complete silencing | Negligible levels | Exhausted compensation | Persistent disability |

The molecular mechanisms underlying depolarization block involve altered calcium homeostasis and membrane conductances [8]. Intracellular recordings from nigral slices demonstrate that haloperidol causes membrane depolarization and increases input resistance in a subset of dopamine neurons [8]. These changes reflect fundamental alterations in ion channel function that accumulate with chronic drug exposure.

Importantly, haloperidol-induced depolarization block can be reversed by certain experimental manipulations, including administration of gamma-aminobutyric acid or apomorphine [6]. This reversibility suggests that depolarization block represents a functional state rather than structural damage, although prolonged maintenance of this condition may eventually lead to neuronal deterioration.

The temporal evolution of nigrostriatal dysfunction under chronic haloperidol treatment provides insights into the delayed onset of motor side effects observed clinically. The initial preservation of dopamine neuron activity during acute treatment explains why extrapyramidal symptoms typically do not emerge immediately. However, the progressive development of depolarization block over weeks correlates with the gradual onset of parkinsonian features and tardive dyskinesia.

Cortico-Thalamic Feedback Loop Alterations

Haloperidol produces significant modifications in cortico-thalamic feedback circuits through its effects on basal ganglia output and intrinsic thalamic processing [11] [12]. The cortico-thalamic system represents a critical component of broader basal ganglia-thalamocortical loops that integrate motor, cognitive, and limbic information processing.

Research using intracellular recordings from ventral pallidal and mediodorsal thalamic neurons reveals that haloperidol administration causes hyperpolarization of membrane potential and decreased firing rates in ventral pallidal cells [11]. This effect reflects the altered output from nucleus accumbens neurons that project to the ventral pallidum. Simultaneously, mediodorsal thalamic neurons exhibit changes in discharge patterns, transitioning from oscillatory to tonic firing modes in 50% of recorded cells [11].

The prefrontal cortex plays a modulatory role in determining thalamic responses to haloperidol [11]. In intact animals, mediodorsal thalamic neurons show minimal changes in firing rate following haloperidol administration. However, in animals with ibotenic acid lesions of the prefrontal cortex, the same haloperidol dose produces significant increases in mediodorsal thalamic firing rates [11]. This finding indicates that prefrontal cortical input normally constrains thalamic responses to antipsychotic drugs.

Chronic haloperidol treatment alters corticostriatal synaptic plasticity in ways that have profound implications for cortico-thalamic loop function [12]. Under normal conditions, high-frequency stimulation of corticostriatal terminals can induce either long-term depression or long-term potentiation depending on stimulation parameters and cellular context. However, following chronic haloperidol treatment, high-frequency stimulation invariably produces N-methyl-D-aspartate receptor-dependent long-term potentiation [12].

This bias toward synaptic potentiation results from selective blockade of dopamine D2L receptor isoforms, which normally facilitate long-term depression induction [12]. Studies using transgenic mice lacking D2L receptors confirm that this specific isoform mediates haloperidol's effects on synaptic plasticity [12]. The loss of balanced bidirectional plasticity fundamentally alters information processing within corticostriatal circuits and their downstream effects on thalamic nuclei.

Table 3: Cortico-Thalamic Circuit Modifications by Haloperidol

| Circuit Component | Acute Effects | Chronic Adaptations | Plasticity Changes | Functional Impact |

|---|---|---|---|---|

| Ventral pallidum | Hyperpolarization, reduced firing | Sustained inhibition | Altered GABAergic output | Modified limbic processing |

| Mediodorsal thalamus | Variable firing patterns | Context-dependent changes | Reduced oscillatory activity | Cognitive dysfunction |

| Prefrontal cortex | Minimal direct effects | Compensatory responses | Enhanced excitatory drive | Attention and working memory deficits |

| Corticostriatal synapses | Acute potentiation | Long-term potentiation bias | Loss of long-term depression | Impaired learning flexibility |

| Thalamocortical loops | Disrupted oscillations | Pathological synchronization | Reduced gamma activity | Cognitive and perceptual abnormalities |

The alterations in cortico-thalamic feedback loops have particular relevance for understanding haloperidol's cognitive side effects [13]. Studies using multi-site electrophysiological recordings demonstrate that haloperidol, along with other antipsychotics, produces strong reductions in correlations between layer 5 pyramidal neurons across different cortical areas [13]. This decorrelation effect suggests that antipsychotic drugs disrupt the coordinated activity patterns necessary for normal cognitive function.

The thalamic reticular nucleus, which provides GABAergic inhibition to relay nuclei, shows increased glutamic acid decarboxylase expression following chronic haloperidol treatment [14]. This change indicates enhanced inhibitory function within thalamic circuits, potentially contributing to the cognitive dulling effects observed with chronic antipsychotic treatment.

Furthermore, haloperidol's effects on cortico-thalamic circuits involve interactions with multiple neurotransmitter systems beyond dopamine [14]. Chronic haloperidol treatment produces regionally specific changes in gamma-aminobutyric acid-A receptor binding and dopamine D1 receptor expression within thalamic nuclei [14]. These adaptations reflect the complex network-level reorganization that occurs in response to chronic dopamine D2 receptor blockade.

The temporal dynamics of cortico-thalamic alterations follow a pattern similar to other haloperidol effects, with acute changes in neuronal activity patterns evolving into chronic structural and functional adaptations. The persistence of these circuit-level changes may contribute to the difficulty in reversing cognitive side effects even after antipsychotic discontinuation, suggesting that haloperidol produces enduring modifications in fundamental brain network organization.

Physical Description

Color/Form

WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

XLogP3

LogP

4.3 (LogP)

log Kow = 4.30

4

Melting Point

151.5 °C

151.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 209 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 207 of 209 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (96.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (94.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (96.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (95.17%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Haloperidol is indicated for the management of the manifestations of acute and chronic psychotic disorders including schizophrenia, manic states, and drug-induced psychoses, such as steroid psychosis. It may also be useful in the management of aggressive and agitated patients, including patients with organic mental syndrome or mental retardation. Haloperidol decanoate, a long-acting parenteral from, is intended for maintenance use in the management of patients requiring prolonged parenteral therapy, as in chronic schizophrenia. /Included in US product labeling/

Haloperidol is effective in the treatment of children with severe behavior problems of apparently unprovoked, combative, explosive hyperexcitability. It is also effective in the short-term treatment of hyperactivity in children who show excessive motor activity with accompanying conduct disorders such as aggressiveness, impulsiveness, easy frustration, short attention span, and/or rapid mood fluctuations. In these two groups of children, haloperidol should be tried only in patients who fail to respond to psychotherapy or other non-neuroleptic medication. /Included in US product labeling/

Haloperidol is used to control tics and vocalizations of Tourette's syndrome in children and adults. /Included in US product labeling/

Haloperidol has been used to reduce abnormal behaviors, such as withdrawal, stereotypy, abnormal abject relationships, fidgetiness, hyperactivity, negativism, angry affect, and labile affect, and may improve learning, in some patients with autism. /NOT included in US product labeling/

Because of its strong extrapyramidal effects, haloperidol is used to reduce disabling choreiform movements in Huntington's disease. /NOT included in US product labeling/

Haloperidol is used as a second-line agent to control nausea and vomiting associated with antineoplastic therapy and surgery. /NOT included in US product labeling/

Three severely agitated patients in ICU did not respond to conventional therapy with opiates, benzodiazepines, and intermittent intravenous doses of haloperidol. In each case, control was achieved rapidly after initiation and titration of a continuous haloperidol infusion. Two patients had a history of schizophrenia. No adverse effects attributable to therapy were identified. Haloperidol is often used in the ICU for control of severe agitation, even in patients without a psychiatric history. It usually is given by bolus intravenous injection, sometimes in high doses (> 5 mg), even though that is not approved by the Food and Drug Administration. Intravenous haloperidol is generally well tolerated, but multiform ventricular tachycardia has been reported. Experience with continuous haloperidol infusions is growing, and it appears to be an effective method for control of severe agitation or delirium. In our experience and in other limited published data, adverse effects are rare, but prolongation of the QT interval has occurred and multiform ventricular tachycardia is likely a risk. In selected patients, a continuous infusion of haloperidol may be a useful alternative for control of agitation and delirium. Close monitoring for QT prolongation or rhythm disturbances is mandatory.

Pharmacology

Haloperidol is a phenylbutylpiperadine derivative with antipsychotic, neuroleptic, and antiemetic activities. Haloperidol competitively blocks postsynaptic dopamine (D2) receptors in the mesolimbic system of the brain, thereby eliminating dopamine neurotransmission and leading to antidelusionary and antihallucinagenic effects. Antagonistic activity mediated through D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) accounts for its antiemetic activity.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AD - Butyrophenone derivatives

N05AD01 - Haloperidol

Mechanism of Action

Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action.

Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

61788-97-4

Associated Chemicals

Haloperidol decanoate;74050-97-8

Wikipedia

Drug Warnings

Extrapyramidal reactions occur frequently with haloperidol, especially during the first few days of therapy. In most patients, these reactions consist of parkinsonian symptoms (e.g., marked drowsiness and lethargy, drooling or hypersalivation, fixed stare), which are mild to moderate in severity and are usually reversible following discontinuance of the drug. Other adverse neuromuscular reactions have been reported less frequently, but are often more severe, and include feelings of motor restlessness (i.e., akathisia), tardive dystonia, and dystonic reactions (e.g., hyperreflexia, opisthotonos, oculogyric crisis, torticollis, trismus).

Possible drowsiness or dizziness; caution when driving, using machinery, or doing things requiring alertness. Possible dizziness or lightheadedness; caution when getting up suddenly from a lying or sitting position.

Because of the possibility of transient hypotension and/or precipitation of angina, haloperidol should be used with caution in patients with severe cardiovascular disorders. If hypotension occurs, metaraminol, norepinephrine, or phenylephrine may be used; epinephrine should not be used since haloperidol causes a reversal of epinephrine's vasopressor effects and a further lowering of blood pressure.

For more Drug Warnings (Complete) data for HALOPERIDOL (24 total), please visit the HSDB record page.

Biological Half Life

10 MG Haloperidol IV and oral administration to healthy volunteers: serum T1/2 10-19 hr after IV and 12-38.3 hr after oral administration. Bioavailability in the order of 60%; distribution volume around 1300 L.

Haloperidol, Elimination: Oral: 24 hours (range 12 to 37 hours). Intramuscular: 21 hours (range, 17 to 25 hours). Intravenous: 14 hours (range, 10 to 19 hours). Haloperidol decanoate, Elimination: Approximately 3 weeks (single or multiple doses).

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Spectrophotometric method for determination of Haloperidol Oral Solution, injection, and tablets at a wavelength of 245 nm.

Analyte: haloperidol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: haloperidol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for HALOPERIDOL (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A rapid, sensitive and reliable GC method /using/ a megabore column is described for the simultaneous determination of heloperidol. ...

A highly sensitive HPLC method with photodiode array spectrometric detection is /noted/ for the simultaneous determination ... of haloperidol. The plasma levels determined in a number of selected patients (with low and high doses) were estimated to be between 50 and 650 mg/ml using this method.

A simple and sensitive reverse phase ion pair liquid chromatography method /has been developed/ for the determination of haloperidol in human plasma. ...

A gas liquid chromatographic method with a nitrogen-phosphorus detection, sensitive to 0.5 ng/ml, for the determination of haloperidol in serum and cerebrospinal fluid is described.

Interactions

Prior administration of haloperidol may decrease the pressor effect and duration of action of methoxamine because of the alpha-adrenergic blocking action of haloperidol.

Concurrent use /of metaraminol/ with haloperidol usually decreases, but does not reverse or completely block, the pressor response to metaraminol, because of the alpha-adrenergic blocking action of haloperidol.

Concurrent use /with levodopa or pergolide/ may decrease the therapeutic effects of these agents because of blockade of dopamine receptors by haloperidol.

For more Interactions (Complete) data for HALOPERIDOL (26 total), please visit the HSDB record page.

Dates

Haloperidol in the ICU: A Hammer Looking for a Nail?

Niall T Prendergast, Timothy D GirardPMID: 34261929 DOI: 10.1097/CCM.0000000000004995

Abstract

In vivo Bidirectional Modulation of Cannabinoid on the Activity of Globus Pallidus in Rats

Jin-Jin Yu, Yan Xue, Ying Wang, Cui Liu, Lei ChenPMID: 34129911 DOI: 10.1016/j.neuroscience.2021.06.012

Abstract

Endocannabinoids are bioactive substances which participate in central motor control. The globus pallidus (GP) is a major nucleus in the basal ganglia circuit, which plays an important function in movement regulation. Both cannabinoid receptor type 1 (CBR) and cannabinoid receptor type 2 (CB

R) are expressed in the GP suggesting GP as a main action area of endocannabinoids. To investigate the direct electrophysiological and behavioral effects of cannabinoids in GP, in vivo single unit extracellular recordings and behavioral tests were performed in rats. Administration of WIN 55,212-2 exerted three neuronal response patterns from all sampled neurons of GP, including (1) increase of the firing rate; (2) decrease of the firing rate; (3) increase and then decrease of the firing rate. Selectively blocking CB

R by AM 251 decreased the firing rate and increased the firing rate. Selectively blocking CB

R by AM 630 did not change the firing rate significantly, which suggested that endocannabinoids modulated the spontaneous firing activity of pallidal neurons mainly via CB

R. Furthermore, co-application of AM 251, but not AM 630, blocked WIN 55,212-2-induced modulation of firing activity of pallidal neurons. Finally, both haloperidol-induced postural behavioral test and elevated body swing test (EBST) showed that unilateral microinjection of WIN 55,212-2 mainly induced contralateral-biased swing and deflection behaviors. Meanwhile, AM 251 produced opposite effect. The present in vivo study revealed that cannabinoids produced complicated electrophysiological and behavioral effects in the GP, which further demonstrated that the GP is a major functional region of endocannabinoid.

Coexistence of serotonin syndrome and neuroleptic malignant syndrome: does it exist?

Sanjay Prakash, Deepali Lodha, Kalu Singh RawatPMID: 34400419 DOI: 10.1136/bcr-2021-241578

Abstract

We report a 21-year-old man with bipolar disorder who was on a stable dose of escitalopram and risperidone. Tramadol and cough syrup (dextromethorphan) were added for his recent attack of upper respiratory tract infection. However, he developed various neurological symptoms. Haloperidol and ondansetron were added after hospitalisation. However, his condition deteriorated. A diagnosis of serotonin syndrome (SS) was made, and cyproheptadine was started. Cyproheptadine provided relief in most of the symptoms within 48 hours except for the presence of fever and rigidity. The addition of bromocriptine provided a complete resolution of the symptoms. We considered the presence of both SS and neuroleptic malignant syndrome (NMS) in this case. There are four similar cases in the literature. We discussed a diagnostic and therapeutic approach for patients who are on both serotonergic agents and neuroleptics and develop SS-like or NMS-like clinical features.Who Should Implement Force When It's Needed and How Should It Be Done Compassionately?

Matthew LinPMID: 33950826 DOI: 10.1001/amajethics.2021.311

Abstract

This case questions the comparative moral permissibility of 2 different uses of force-actions done against a patient's will-in the course of that patient's care: covert medication administration and use of physical or chemical restraint. The commentary considers what constitutes the most compassionate use of force for this patient and how it should be implemented.Identifying therapeutic targets for schizophrenia

Karli Montague-CardosoPMID: 34112930 DOI: 10.1038/s42003-021-02270-3

Abstract

There is a continual need to develop new therapies for neuropsychiatric disorders such as Schizophrenia, and identifying the underlying molecular processes remains challenging. Chadha et al. recently discovered a potential role for mTOR kinase activity disruption in Schizophrenia and further uncover the precise pathomechanism. Their study sheds further light on the role of mTOR in Schizophrenia and could inform the development of future therapeutic strategies for the condition.Intravenous Haloperidol Versus Ondansetron for Cannabis Hyperemesis Syndrome (HaVOC): A Randomized, Controlled Trial

Ghina Moussa, Madeleine Genest, Eric Villeneuve, Josh J WangPMID: 33902836 DOI: 10.1016/j.annemergmed.2020.12.016

Abstract

Study of Haloperidol for Abdominal Pain in the Emergency Department (SHAPE)

Katherine Knudsen-Lachendro, Kyle Stith, Laine A Vicarel, Brittany Harbert, Baruch S FertelPMID: 34125037 DOI: 10.5811/westjem.2021.2.50390

Abstract

Intravenous haloperidol has been shown to decrease milligram morphine equivalents (MME) of analgesia and reduce hospital admissions for diabetic gastroparesis. The objective of this study was to evaluate whether haloperidol decreases MME for the treatment of non-specific abdominal pain diagnoses in the emergency department (ED), including gastroparesis, cyclic vomiting, cannabinoid hyperemesis syndrome, and unspecified abdominal pain. The primary outcome compared the difference in MME between encounters. Secondary outcomes included admission rate, pain scores, length of stay, rescue therapy administration, and adverse effects.This retrospective chart review included patients ≥ 18 years old who presented to the ED. Patients must have had ≥ 2 ED encounters for abdominal pain, one in which they received conventional therapy with opioids (C-encounter), and the other in which they received haloperidol (H-encounter). Agitated patients were excluded. Seventy-five patients were needed to detect a 3 MME difference with 80% power and two-sided alpha of 0.05.

We analyzed 107 patients with self-matched encounters. The median dose of haloperidol administered was 5.0 milligrams (mg) (interquartile range [IQR] 2.0 - 5.0). C-encounters had significantly more MME administered than H-encounters (median 5.7 mg [IQR 4.0 - 8.0] vs 0.0 mg [IQR 0.0 - 2.5], P < 0.001). These results remained significant despite route of haloperidol administration. C-encounters had higher rates of rescue therapy administration than H-encounters, (56% vs 33.6%, P < 0.001). There were higher rates of ketorolac administration in the H-encounter (P = 0.02).

Encounters in which patients received haloperidol and ketorolac for abdominal pain had a statistically significant reduction in MME administered and lower rates of rescue therapy administration than encounters in which patients were treated with opioids.

[No title available]

Aaron J Ruberto, Marco L A Sivilotti, Andrew K Hall, Frances M CrawfordPMID: 33902835 DOI: 10.1016/j.annemergmed.2020.12.018

Abstract

Association Between Incident Delirium Treatment With Haloperidol and Mortality in Critically Ill Adults

Matthew S Duprey, John W Devlin, Johannes G van der Hoeven, Peter Pickkers, Becky A Briesacher, Jane S Saczynski, John L Griffith, Mark van den BoogaardPMID: 33861548 DOI: 10.1097/CCM.0000000000004976

Abstract

Haloperidol is commonly administered in the ICU to reduce the burden of delirium and its related symptoms despite no clear evidence showing haloperidol helps to resolve delirium or improve survival. We evaluated the association between haloperidol, when used to treat incident ICU delirium and its symptoms, and mortality.Post hoc cohort analysis of a randomized, double-blind, placebo-controlled, delirium prevention trial.

Fourteen Dutch ICUs between July 2013 and December 2016.

One-thousand four-hundred ninety-five critically ill adults free from delirium at ICU admission having an expected ICU stay greater than or equal to 2 days.

Patients received preventive haloperidol or placebo for up to 28 days until delirium occurrence, death, or ICU discharge. If delirium occurred, treatment with open-label IV haloperidol 2 mg tid (up to 5 mg tid per delirium symptoms) was administered at clinician discretion.

Patients were evaluated tid for delirium and coma for 28 days. Time-varying Cox hazards models were constructed for 28-day and 90-day mortality, controlling for study-arm, delirium and coma days, age, Acute Physiology and Chronic Health Evaluation-II score, sepsis, mechanical ventilation, and ICU length of stay. Among the 1,495 patients, 542 (36%) developed delirium within 28 days (median [interquartile range] with delirium 4 d [2-7 d]). A total of 477 of 542 (88%) received treatment haloperidol (2.1 mg [1.0-3.8 mg] daily) for 6 days (3-11 d). Each milligram of treatment haloperidol administered daily was associated with decreased mortality at 28 days (hazard ratio, 0.93; 95% CI, 0.91-0.95) and 90 days (hazard ratio, 0.97; 95% CI, 0.96-0.98). Treatment haloperidol administered later in the ICU course was less protective of death. Results were stable by prevention study-arm, predelirium haloperidol exposure, and haloperidol treatment protocol adherence.

Treatment of incident delirium and its symptoms with haloperidol may be associated with a dose-dependent improvement in survival. Future randomized trials need to confirm these results.

Effects of Haloperidol, Risperidone, and Aripiprazole on the Immunometabolic Properties of BV-2 Microglial Cells

Valentino Racki, Marina Marcelic, Igor Stimac, Daniela Petric, Natalia KucicPMID: 33922377 DOI: 10.3390/ijms22094399